Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate

Biotinylation Spacer Arm Length Steric Hindrance

Common pain point: Inconsistent biotin-streptavidin binding due to steric hindrance or unwanted intracellular labeling. This sulfo-NHS-ester reagent solves both: • 30.5 Å dual-ACA spacer overcomes glycocalyx steric bulk, ensuring high-efficiency streptavidin capture (S/N improved over short-spacer analogs). • Sulfonate group confers water solubility and absolute membrane impermeability-labels only cell-surface/exosome outer-leaflet primary amines. • +452 Da mass tag enables unambiguous MS/MS identification of labeled peptides. • ≥95.0% HPLC purity supports batch-to-batch consistency for ICH M10-compliant method qualification. Supplied in dry ice; store at -20°C. Typical use: 200 µg exosomes, 10 mM reagent, 30 min RT.

Molecular Formula C26H41N5O10S2
Molecular Weight 647.8 g/mol
CAS No. 180028-78-8
Cat. No. B065913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate
CAS180028-78-8
Molecular FormulaC26H41N5O10S2
Molecular Weight647.8 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O
InChIInChI=1S/C26H41N5O10S2/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40)
InChIKeyOOUXXUGIDNPTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate (CAS 180028-78-8) – Identity & Structural Positioning


Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate (Biotin-(AC5)₂-Sulfo-OSu) is a doubly long-chain, water-soluble, amine-reactive biotinylation reagent . It belongs to the sulfo-NHS-ester family and contains two consecutive 6-aminohexanoic acid spacer units, placing it in the long spacer-arm category (>30 Å) . The compound carries a sulfonate group on the succinimidyl ring, conferring direct water solubility and cell-membrane impermeability, which restricts labeling to extracellular or solvent-exposed primary amines .

Why Sulfo-NHS-LC-LC-Biotin Cannot Be Assumed Interchangeable with Shorter or Non-Sulfonated Analogs


Sulfo-NHS-ester biotinylation reagents share a common reaction chemistry but differ critically in spacer-arm length and membrane permeability . The labeled biotin must insert approximately 9 Å into the streptavidin/avidin binding pocket; when the spacer is too short or the target epitope is sterically constrained, binding efficiency drops markedly . Conversely, replacing the sulfonated, membrane-impermeant version with a non-sulfonated, membrane-permeable analog (e.g., NHS-LC-LC-Biotin) can inadvertently label intracellular compartments, compromising the specificity of cell-surface proteomic workflows . Simple potency or nominal biotin loading cannot predict these application-critical differences, making direct reagent substitution a source of experimental artifacts.

Quantitative Differentiation Evidence for Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate Against Closest Analogs


Spacer Arm Length: 30.5 Å vs. 22.4 Å (Sulfo-NHS-LC-Biotin) and 13.5 Å (Sulfo-NHS-Biotin)

Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate possesses a spacer arm of 30.5 Å, measured as the total length added to the target molecule . This exceeds the spacer arm of Sulfo-NHS-LC-Biotin (22.4 Å) by 8.1 Å and that of Sulfo-NHS-Biotin (13.5 Å) by 17.0 Å . The doubly long spacer allows the biotin moiety to reach approximately 9 Å into the deep binding pocket of avidin/streptavidin without steric obstruction from the labeled macromolecule .

Biotinylation Spacer Arm Length Steric Hindrance

Purity Specification: ≥95.0% (HPLC) – Verifiable Baseline for Reproducible Conjugation

The compound is specified to a minimum purity of 95.0% by HPLC, as stated on the Fujifilm Wako certificate of analysis . A further quality-control parameter is water solubility, which must pass a defined clarity test (clear to slightly turbid, colorless to slightly brown solution) . These specifications provide a verifiable procurement benchmark not universally applied across all budget or non-certified biotinylation reagent sources.

Purity Quality Control HPLC

Mass Shift in MS-Based Footprinting: +452 Da – Greater Separation from Unmodified Peaks

Upon covalent attachment to a primary amine, the compound adds a monoisotopic mass increment of +452 Da [1]. In a parallel-assessment study using three Sulfo-NHS-biotin reagents (Sulfo-NHS-Biotin, Sulfo-NHS-LC-Biotin, and Sulfo-NHS-LC-LC-Biotin) at molar ratios of 2:1 to 26:1, the triple-redundancy mass increment allowed improved peptide assignment accuracy in MALDI-TOF footprinting of the THUMPα protein [2]. The larger mass shift creates greater spectral separation from unmodified peptide peaks, reducing ambiguity in accessibility assignments.

Mass Spectrometry Footprinting Solvent Accessibility MALDI-TOF

Optimal Degree of Labeling: Lower DoL Required for Peak Assay S/N Ratio

In comparative anti-drug antibody (ADA) assay development, the optimal degree of labeling (DoL) was determined to be 11 for NHS-LC-LC-biotin (30.5 Å spacer arm), compared to a DoL of 18 for NHS-LC-biotin (22.4 Å spacer arm) [1]. This reduction in required biotin loading, attributed to reduced steric hindrance conferred by the longer spacer, produced a higher signal-to-noise ratio at a lower labeling density [1]. Over-labeling with the shorter LC-biotin variant resulted in a decline in assay S/N ratio beyond its optimal point, whereas the LC-LC-biotin maintained superior performance at a lower biotin incorporation level.

Degree of Labeling Signal-to-Noise Ratio ADA Assay

Membrane Impermeability: Class-Level Differentiation from Non-Sulfonated NHS-LC-LC-Biotin

The sulfonate moiety on Sulfo-NHS-LC-LC-Biotin renders it cell-membrane impermeable, restricting biotinylation to extracellular or outer-leaflet primary amines . In contrast, the non-sulfonated analog NHS-LC-LC-Biotin readily penetrates intact cell membranes and labels intracellular proteins . This property is critical for exosome surface proteomics, where Sulfo-NHS-LC-LC-Biotin (10 mM, 30 min, room temperature) selectively labels externally oriented exosomal proteins while the 30.5 Å spacer accommodates the crowded glycocalyx surface [1].

Cell Surface Biotinylation Membrane Impermeability Exosome Labeling

Detection Signal-to-Noise Ratio: Longer Spacer Outperforms Shorter Analogs for IgG Biotinylation

Manufacturer literature states that IgG prepared using biotin reagents with the longer (AC5)₂ spacer, such as Biotin-(AC5)₂-Sulfo-OSu, yields a better signal-to-noise ratio in immunodetection applications compared to IgG labeled with shorter-spacer analogs . This improvement is mechanistically attributed to the extended spacer enabling streptavidin or anti-biotin IgG recognition of biotin without steric interference from the labeled IgG framework .

Signal-to-Noise Ratio IgG Labeling Immunodetection

Optimal Application Scenarios for Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate Based on Differentiation Evidence


Cell-Surface Proteomics and Exosome Topology Mapping

The membrane impermeability (sulfonate group) combined with the 30.5 Å spacer arm makes this compound the preferred choice for selective biotinylation of cell-surface or exosome outer-leaflet proteins. The long spacer accommodates glycocalyx steric bulk and enables efficient streptavidin capture after labeling. The +452 Da mass shift further facilitates unambiguous MS-based identification of labeled surface peptides [1]. Protocol: 200 µg intact exosomes, 10 mM reagent, 30 min at room temperature.

ADA Assay Critical Reagent Preparation for Regulated Bioanalysis

For anti-drug antibody (ADA) detection, the lower optimal degree of labeling (DoL = 11) preserves antibody epitope integrity while maximizing detection signal-to-noise ratio. The ≥95.0% HPLC purity specification supports consistent batch-to-batch reagent performance required for method qualification under ICH M10 guidelines. Biotin-labeled IgG prepared with this long-spacer reagent demonstrates improved S/N over shorter-spacer-labeled IgG [1].

Solvent-Accessibility Footprinting by MALDI-TOF Mass Spectrometry

As demonstrated in the parallel three-reagent study by Gabant et al. , Sulfo-NHS-LC-LC-Biotin provides a redundant +452 Da mass tag that, when used alongside the shorter-spacer reagents at identical molar ratios (2:1 to 26:1), improves peptide assignment accuracy in differential lysine accessibility mapping. The method requires low protein amounts and uses only a single MALDI-TOF instrument, making it accessible for structural biology labs studying protein complexes and conformational changes.

Streptavidin-Based Multiplexed Immobilization and Detection

When multiple biotinylated ligands must bind simultaneously to a single streptavidin tetramer, the 30.5 Å spacer minimizes steric crowding that would otherwise limit binding stoichiometry. This is particularly relevant for antibody immobilization on streptavidin-coated biosensor surfaces, magnetic beads, or ELISA plates, where maximal capture capacity and reduced steric hindrance translate directly to higher assay sensitivity and dynamic range .

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